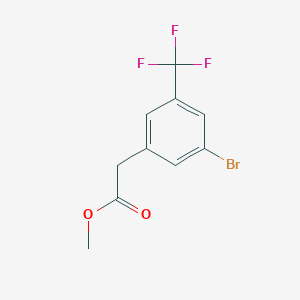
2-Bromo-2',6'-difluoro-4'-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H5BrF2O2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone typically involves the bromination and fluorination of a hydroxyacetophenone precursor. One common method includes:
Industrial Production Methods
Industrial production of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone may involve large-scale bromination and fluorination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted acetophenones.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or reduced acetophenone derivatives.
Scientific Research Applications
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biochemical pathways and inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but with an amine group instead of a hydroxyl group.
2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine atoms present in 2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone.
Uniqueness
2-Bromo-2’,6’-difluoro-4’-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-bromo-1-(2,6-difluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2,12H,3H2 |
InChI Key |
WFAFAPMOBMNOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


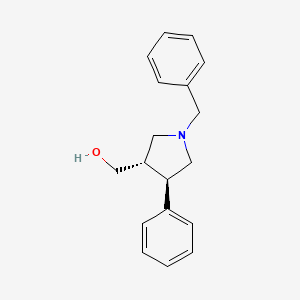
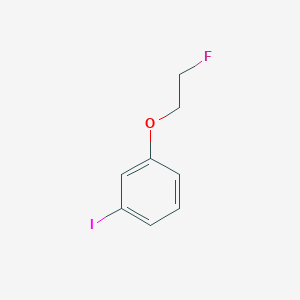
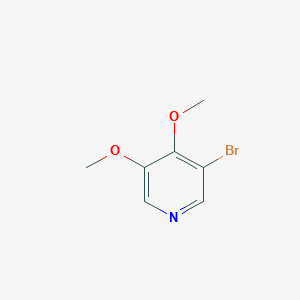

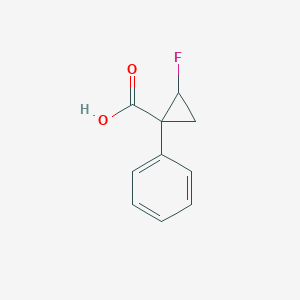
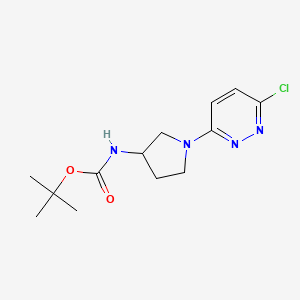
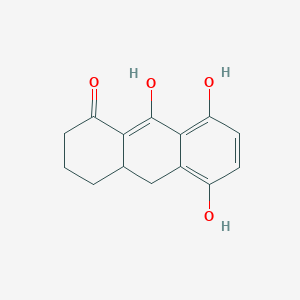

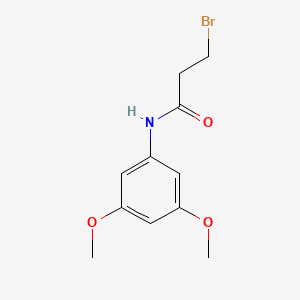
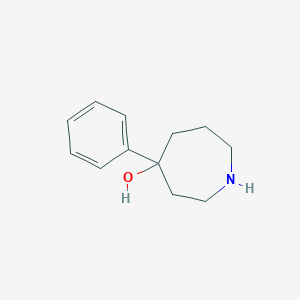
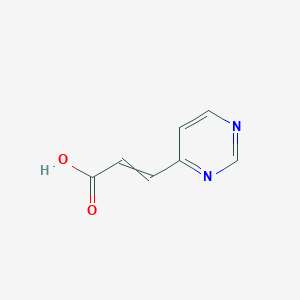

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)
